![molecular formula C11H12ClN5 B13139026 6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 7403-70-5](/img/structure/B13139026.png)
6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with a 4-chlorophenethyl group and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chlorophenethylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Dissolve cyanuric chloride in an appropriate solvent, such as dichloromethane.
Step 2: Add 4-chlorophenethylamine to the solution while maintaining the temperature at around 0-5°C.
Step 3: Gradually add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 4: Stir the reaction mixture for several hours at room temperature.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The triazine ring can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include N-substituted derivatives of the triazine ring.
Oxidation Reactions: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Reactions: Reduction typically yields amine derivatives.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Bromophenethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of chlorine.
6-(4-Nitrophenethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the 4-chlorophenethyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
7403-70-5 |
|---|---|
Fórmula molecular |
C11H12ClN5 |
Peso molecular |
249.70 g/mol |
Nombre IUPAC |
6-[2-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16,17) |
Clave InChI |
GXBGEOTUFWKLNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC2=NC(=NC(=N2)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


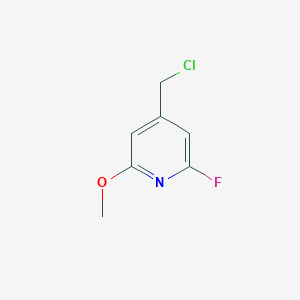


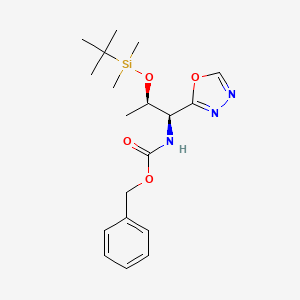


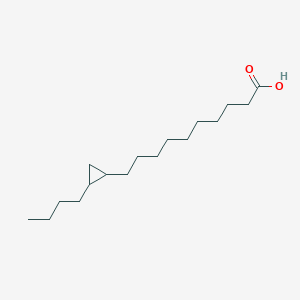
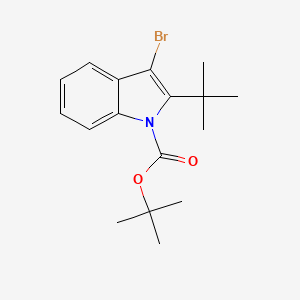
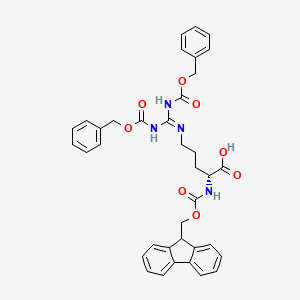
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
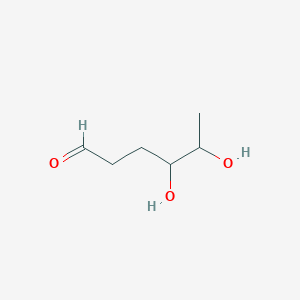
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)


